molecular formula C9H8N2O B073762 3-Methyl-5-phenyl-1,2,4-oxadiazole CAS No. 1199-00-4

3-Methyl-5-phenyl-1,2,4-oxadiazole

Cat. No.: B073762
CAS No.: 1199-00-4
M. Wt: 160.17 g/mol
InChI Key: ZTWRWSTUMWZTAU-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to form cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazole in toluene . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .

Scientific Research Applications

3-Methyl-5-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-methyl-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWRWSTUMWZTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152612
Record name 3-Methyl-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-00-4
Record name 3-Methyl-5-phenyl-1,2,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the pK value of -2.61 for 3-Methyl-5-phenyl-1,2,4-oxadiazole?

A1: The pK value of -2.61, determined through UV and 1H-NMR spectroscopy in aqueous H2SO4, indicates that this compound is a very weak base. [] This means it has a low tendency to accept a proton (H+) in solution. The study highlights that this weak basicity is a characteristic feature of 1,2,4-oxadiazoles. Understanding the basicity of this compound is crucial for predicting its reactivity and behavior in various chemical reactions and biological environments.

Q2: Where does protonation most likely occur on the this compound molecule?

A2: While the research suggests that protonation generally occurs at the N(4) nitrogen of the 1,2,4-oxadiazole ring, the presence of the phenyl group at the 3-position introduces some ambiguity. Theoretical calculations (HF/6-31G**) indicate that both N(4)- and N(2)-protonated species could potentially form in comparable amounts for 3-phenyl-1,2,4-oxadiazoles like this one. [] Further investigation may be needed to definitively determine the preferred protonation site for this specific molecule.

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